molecular formula C27H30FN5 B11336647 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11336647
M. Wt: 443.6 g/mol
InChI Key: ZDMGNLKHEXTWCF-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl group, a methyl group, and a phenylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to introduce the fluorophenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H30FN5

Molecular Weight

443.6 g/mol

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H30FN5/c1-19-25(20-10-12-21(28)13-11-20)26-29-23(27(2,3)4)18-24(33(26)30-19)32-16-14-31(15-17-32)22-8-6-5-7-9-22/h5-13,18H,14-17H2,1-4H3

InChI Key

ZDMGNLKHEXTWCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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